molecular formula C10H10N2O2S2 B11802264 5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole

5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole

Cat. No.: B11802264
M. Wt: 254.3 g/mol
InChI Key: XECFLWYADAQZOL-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylsulfonyl group and an o-tolyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-tolyl hydrazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential in biological applications, particularly as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the field of medicinal chemistry.

Medicine

In medicinal chemistry, this compound derivatives have been explored for their potential as anti-inflammatory and anticancer agents. The compound’s ability to interact with specific biological targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)-5-phenyl-1,2,3-thiadiazole
  • 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole
  • 4-(Methylsulfonyl)-5-(m-tolyl)-1,2,3-thiadiazole

Uniqueness

5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole is unique due to the specific positioning of the methylsulfonyl and o-tolyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C10H10N2O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

4-(2-methylphenyl)-5-methylsulfonylthiadiazole

InChI

InChI=1S/C10H10N2O2S2/c1-7-5-3-4-6-8(7)9-10(15-12-11-9)16(2,13)14/h3-6H,1-2H3

InChI Key

XECFLWYADAQZOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(SN=N2)S(=O)(=O)C

Origin of Product

United States

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